N,N-Bis(2-chloroethyl)carbamoyl Chloride

Catalog No.
S662358
CAS No.
2998-56-3
M.F
C5H8Cl3NO
M. Wt
204.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Bis(2-chloroethyl)carbamoyl Chloride

CAS Number

2998-56-3

Product Name

N,N-Bis(2-chloroethyl)carbamoyl Chloride

IUPAC Name

N,N-bis(2-chloroethyl)carbamoyl chloride

Molecular Formula

C5H8Cl3NO

Molecular Weight

204.48 g/mol

InChI

InChI=1S/C5H8Cl3NO/c6-1-3-9(4-2-7)5(8)10/h1-4H2

InChI Key

JAHXVUPWHXMPLG-UHFFFAOYSA-N

SMILES

C(CCl)N(CCCl)C(=O)Cl

Canonical SMILES

C(CCl)N(CCCl)C(=O)Cl

Synthesis:

N,N-Bis(2-chloroethyl)carbamoyl chloride, also known as bis(2-chloroethyl)carbamoyl chloride (BCEC), is an organic compound used in the synthesis of various other chemicals. Its preparation involves the reaction of 2-chloroethylamine with phosgene or triphosgene [].

Applications:

While research on BCEC itself is limited, its role as a precursor in the synthesis of other compounds holds significance in various scientific fields:

  • Bioconjugation: BCEC serves as a key intermediate in the synthesis of N,N-bis(2-chloroethyl)-N-(4-carboxyphenyl)carbamoyl chloride (CPC), a bifunctional crosslinking agent used to link biomolecules like proteins and antibodies []. This technique plays a crucial role in various applications, including drug delivery, diagnostics, and biomaterial development.
  • Polymer Chemistry: BCEC can be employed in the synthesis of specific types of polymers, such as poly(N-acryloxysuccinimide) (PAS), used in drug delivery systems and biomaterials due to their biocompatible and biodegradable properties [].

N,N-Bis(2-chloroethyl)carbamoyl Chloride is a chemical compound with the molecular formula C₅H₈Cl₃NO. It appears as a colorless to light yellow clear liquid at room temperature and is notable for its role as an intermediate in various chemical syntheses, particularly in pharmaceuticals and specialty chemicals. This compound is classified as a Category 2 carcinogen and a Category 1B reproductive toxicant, indicating significant health risks associated with its handling and use. It can cause severe skin burns and eye damage upon contact, necessitating stringent safety measures during its use .

, primarily due to the presence of the reactive chloroethyl groups. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine, leading to the formation of various derivatives.

A key reaction pathway involves its synthesis from bis(2-chloroethyl)amine and phosgene:

Bis 2 chloroethyl amine+PhosgeneN N Bis 2 chloroethyl carbamoyl Chloride\text{Bis 2 chloroethyl amine}+\text{Phosgene}\rightarrow \text{N N Bis 2 chloroethyl carbamoyl Chloride}

This reaction highlights the compound's utility in producing other chemical entities, especially in medicinal chemistry .

N,N-Bis(2-chloroethyl)carbamoyl Chloride exhibits significant biological activity, particularly in its interaction with cellular components. It has been shown to induce DNA cross-linking, which can lead to cell cycle arrest and apoptosis in cancer cells. The compound's mechanism of action involves forming covalent bonds with nucleophilic sites on DNA and proteins, inhibiting their function and leading to cellular damage .

Mechanism of Action

The molecular mechanism by which this compound exerts its effects includes:

  • Covalent Bond Formation: It interacts with DNA and proteins, leading to modifications that disrupt normal cellular processes.
  • Inhibition of DNA Repair: By inhibiting enzymes responsible for DNA repair, it exacerbates DNA damage, enhancing its cytotoxic effects on cancer cells .

The synthesis of N,N-Bis(2-chloroethyl)carbamoyl Chloride typically involves the reaction of bis(2-chloroethyl)amine with phosgene under controlled conditions. This process requires careful handling due to the toxicity of phosgene, a highly hazardous gas.

General Procedure

  • Reagents: Bis(2-chloroethyl)amine and phosgene.
  • Reaction Conditions: Conducted at low temperatures to manage exothermic reactions.
  • Purification: The product is purified through distillation or other separation techniques to achieve high purity levels (typically above 97%) .

N,N-Bis(2-chloroethyl)carbamoyl Chloride has diverse applications across various fields:

  • Pharmaceuticals: Serves as a precursor for synthesizing anticancer agents.
  • Chemical Research: Utilized in studying biochemical pathways and mechanisms.
  • Industrial Chemistry: Employed in producing specialty chemicals and materials .

Studies examining the interactions of N,N-Bis(2-chloroethyl)carbamoyl Chloride with biological systems have revealed its potential effects on cellular processes. Its ability to form covalent bonds with DNA suggests it could be used as a tool for studying DNA repair mechanisms and cell cycle regulation.

Moreover, research indicates that this compound may serve as a model for developing new chemotherapeutic agents targeting similar pathways in cancer treatment .

Several compounds share structural features or biological activity with N,N-Bis(2-chloroethyl)carbamoyl Chloride. Here are some notable examples:

Compound NameStructure/SimilarityUnique Features
ChlorambucilAlkylating agent similar in actionUsed specifically for chronic lymphocytic leukemia
CyclophosphamideNitrogen mustard derivativeBroad-spectrum anticancer agent
IfosfamideStructural analogue of cyclophosphamideUsed for various cancers including sarcomas
BendamustineHybrid structure combining alkylating and antimetabolite propertiesEffective against multiple myeloma

These compounds are characterized by their ability to form DNA cross-links, similar to N,N-Bis(2-chloroethyl)carbamoyl Chloride, but may differ significantly in their therapeutic applications and side effect profiles .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (17.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (17.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351 (82.86%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (82.86%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

2998-56-3

Wikipedia

N,N-Bis(2-chloroethyl)carbamoyl chloride

Dates

Last modified: 08-15-2023

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